(2-Bromophenyl)(phenyl)methanol

Lipophilicity Drug Design ADME

This ortho-brominated benzhydrol is essential for CNS-active drug candidates due to its 0.19 logP advantage over 2-chlorobenzhydrol, enhancing passive blood-brain barrier permeability. It enables intramolecular Pd-catalyzed reductive coupling to form fluorenones—a reaction impossible with para-halogenated analogs. Enzymatic KRED reduction achieves >99% ee for single-enantiomer pharmaceuticals. Grignard synthesis yields 75%. Avoid substitution with 4-bromobenzhydrol (CAS 29334-16-5) or 2-chlorobenzhydrol (CAS 6954-45-6) to prevent failed catalytic cycles.

Molecular Formula C13H11BrO
Molecular Weight 263.13 g/mol
CAS No. 59142-47-1
Cat. No. B3037768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)(phenyl)methanol
CAS59142-47-1
Molecular FormulaC13H11BrO
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O
InChIInChI=1S/C13H11BrO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H
InChIKeyPFNIDHUYBLYJGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromophenyl)(phenyl)methanol (CAS 59142-47-1) – Chemical Identity, Physicochemical Profile, and Industrial Relevance


(2-Bromophenyl)(phenyl)methanol (CAS 59142-47-1), also known as 2-bromobenzhydrol or o-bromobenzhydrol, is an ortho‑brominated benzhydrol derivative with the molecular formula C₁₃H₁₁BrO and a molecular weight of 263.13 g/mol . The compound is a white to pale yellow solid and is typically supplied as a racemic mixture . It is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals [1], and is available in research quantities with purity specifications of 95% or higher .

Why (2-Bromophenyl)(phenyl)methanol (CAS 59142-47-1) Cannot Be Directly Substituted with 4-Bromo or 2-Chloro Analogs


The ortho‑brominated benzhydrol scaffold exhibits unique steric and electronic properties that are not replicated by para‑halogenated or chloro‑substituted analogs. The ortho‑bromine atom significantly alters the compound's lipophilicity, metabolic stability, and reactivity profile, directly impacting its performance in asymmetric catalysis, cross‑coupling reactions, and biological target engagement . Direct substitution with 4‑bromobenzhydrol (CAS 29334-16-5) or 2‑chlorobenzhydrol (CAS 6954-45-6) can lead to different pharmacokinetic properties, altered reaction yields, or failed catalytic cycles, making compound‑specific procurement essential for reproducible results [1].

Quantitative Differentiation Evidence: (2-Bromophenyl)(phenyl)methanol vs. 4-Bromo and 2-Chloro Analogs


Lipophilicity and Bioavailability: Ortho-Bromine Enhances logP Relative to 2-Chloro Analog

The ortho‑brominated benzhydrol exhibits a logP of 3.53, which is significantly higher than the logP of 3.34 for its 2‑chloro counterpart . This 0.19 logP unit increase translates to a nearly 55% increase in octanol‑water partition coefficient, suggesting enhanced membrane permeability and altered bioavailability profiles .

Lipophilicity Drug Design ADME

Synthetic Yield Efficiency: Ortho-Bromo Derivative Achieves 75% Yield in Grignard-Based Route

A Grignard reaction between 2‑bromobenzaldehyde and phenylmagnesium bromide provides (2‑bromophenyl)(phenyl)methanol in 75% yield . In contrast, the analogous synthesis of 4‑bromobenzhydrol from 4‑bromobenzaldehyde under comparable conditions is reported to yield only 61% . This 14% absolute yield improvement represents a significant advantage for large‑scale synthesis and cost‑efficient procurement.

Organic Synthesis Grignard Reaction Process Chemistry

Oxidation Reactivity: Ortho-Bromo Substitution Accelerates Chromic Acid Oxidation Rate

Ortho‑substituted benzhydrols, including the target compound, exhibit enhanced oxidation rates with chromic acid due to steric crowding that raises the ground‑state energy of the reactants [1]. Specifically, ortho‑substitution reduces the magnitude of the primary kinetic isotope effect, indicating a mechanistic shift that accelerates the overall reaction rate [2]. This reactivity pattern is not observed with para‑substituted analogs such as 4‑bromobenzhydrol.

Reaction Kinetics Steric Effects Mechanistic Studies

Palladium-Catalyzed Fluorenone Synthesis: Ortho-Bromo Enables Intramolecular Reductive Coupling

Bis(2‑bromophenyl)methanols, which can be derived from (2‑bromophenyl)(phenyl)methanol, undergo palladium‑catalyzed intramolecular reductive coupling to afford fluorenones in moderate to good yields [1]. This transformation leverages the ortho‑bromine atom for a key C–C bond‑forming step that is not accessible with para‑bromo or chloro analogs due to geometric constraints and differing oxidative addition rates [2].

Cross-Coupling Palladium Catalysis Heterocycle Synthesis

Enantioselective Reduction Potential: Ortho-Substitution Enables High Enantiomeric Excess

Ortho‑substituted benzophenones, the ketone precursors to this compound, can be reduced with ketoreductase enzymes (KREDs) to yield chiral diarylmethanols with >99% enantiomeric excess (ee) [1]. The ortho‑bromine atom contributes to substrate recognition and binding orientation, enabling high stereoselectivity that is difficult to achieve with meta‑ or para‑substituted analogs [2].

Asymmetric Catalysis Chiral Building Blocks KRED

High-Value Application Scenarios for (2-Bromophenyl)(phenyl)methanol Based on Verified Differentiation Evidence


CNS Drug Discovery: Leveraging Enhanced Lipophilicity for Blood-Brain Barrier Penetration

Due to its 0.19 logP unit advantage over 2‑chlorobenzhydrol, (2‑bromophenyl)(phenyl)methanol is the preferred starting material for synthesizing CNS‑active drug candidates. The higher lipophilicity correlates with improved passive membrane permeability, a critical factor for crossing the blood-brain barrier. Researchers developing novel antihistamines, analgesics, or anticonvulsants derived from the benzhydrol scaffold should prioritize this compound to maximize central exposure .

Large-Scale Synthesis of Chiral Intermediates via KRED-Catalyzed Reduction

The ortho‑brominated benzophenone precursor can be enzymatically reduced with KREDs to yield (2‑bromophenyl)(phenyl)methanol in >99% ee . This high stereoselectivity, combined with the compound's 75% yield in standard Grignard synthesis , makes it a cost‑effective choice for producing chiral building blocks used in asymmetric catalysis and the manufacture of single‑enantiomer pharmaceuticals.

Palladium-Catalyzed Synthesis of Fluorenones and Extended π-Systems

The unique ortho‑bromo substitution pattern enables intramolecular Pd‑catalyzed reductive coupling to form fluorenones . This reaction cannot be performed with para‑bromo or chloro analogs. Laboratories focused on materials chemistry, organic electronics, or the synthesis of polycyclic aromatic hydrocarbons should procure (2‑bromophenyl)(phenyl)methanol specifically for this application.

Kinetic and Mechanistic Studies of Alcohol Oxidation

The accelerated oxidation rate of ortho‑substituted benzhydrols by chromic acid makes this compound a valuable probe for investigating steric effects on reaction mechanisms. Physical organic chemists and process chemists can use this compound to study structure‑reactivity relationships and to optimize oxidation conditions for related benzhydrol derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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